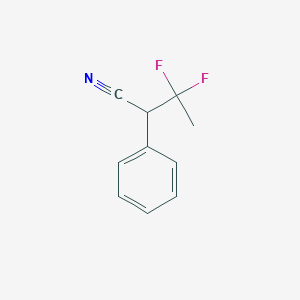

3,3-Difluoro-2-phenylbutanenitrile

Description

Properties

IUPAC Name |

3,3-difluoro-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c1-10(11,12)9(7-13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWJPQKGEWSBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C#N)C1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoro 2 Phenylbutanenitrile

Retrosynthetic Analysis of the 3,3-Difluoro-2-phenylbutanenitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comyoutube.comresearchgate.net It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to reliable forward chemical reactions. amazonaws.comyoutube.comresearchgate.net

For this compound, the key disconnections involve the carbon-carbon bond adjacent to the nitrile group and the carbon-fluorine bonds. A primary retrosynthetic disconnection can be made at the C2-C3 bond, suggesting a synthetic strategy involving the coupling of a difluorinated electrophile with a phenylacetonitrile (B145931) anion or a related nucleophile. This approach simplifies the target molecule into two key synthons: a difluorinated two-carbon unit and a phenylacetonitrile moiety.

Alternatively, a disconnection of the C-CN bond suggests a cyanation reaction of a difluorinated precursor. This strategy would involve the synthesis of a 3,3-difluorobutylphenyl intermediate followed by the introduction of the nitrile group.

A third approach focuses on the formation of the C-F bonds. This involves a retrosynthetic disconnection that leads to a precursor ketone or a related functional group that can undergo fluorination. This strategy highlights the importance of fluorination chemistry in the synthesis of the target molecule.

General Approaches to the Construction of α,α-Difluorinated Nitrile Functionalities

The synthesis of molecules containing the α,α-difluorinated nitrile moiety can be broadly categorized into two main strategies: the fluorination of a pre-existing nitrile-containing molecule or the introduction of a cyanide group into a difluorinated substrate.

This approach involves the direct fluorination of a substrate that already contains the nitrile functionality. A common strategy is the fluorination of α-cyano carbonyl compounds or related activated methylene (B1212753) groups.

One method involves the use of electrophilic fluorinating reagents. These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, can introduce fluorine atoms at nucleophilic carbon centers. For instance, an α-cyano ester could be deprotonated to form an enolate, which then reacts with an electrophilic fluorine source to introduce the first fluorine atom. A second deprotonation and fluorination step would then yield the desired α,α-difluorinated product.

Another approach is the use of nucleophilic fluorinating agents. While less common for the direct difluorination at an α-position to a nitrile, certain methodologies might involve the displacement of leaving groups with fluoride (B91410) ions.

Recent research has also explored the use of difluorocarbene, generated from various precursors, which can react with suitable substrates to introduce the difluoromethylene group. jmu.edu

This strategy focuses on introducing the nitrile group into a molecule that already possesses the gem-difluoro moiety. This can be achieved through various cyanation methods.

A common approach is the nucleophilic substitution of a leaving group on a difluorinated carbon with a cyanide salt, such as sodium or potassium cyanide. The precursor for this reaction would be a difluoroalkyl halide or sulfonate.

Another method involves the reaction of difluorinated electrophiles with cyanide nucleophiles. For example, a difluoroenol silyl (B83357) ether could potentially react with a cyanide source under Lewis acidic conditions to form the α,α-difluoronitrile.

Furthermore, radical-based methods for cyanation have also been developed, which could be applicable to the synthesis of α,α-difluorinated nitriles.

Table 1: Comparison of General Synthetic Approaches

| Approach | Key Transformation | Common Reagents | Advantages | Disadvantages |

| Fluorination of Nitrile Precursors | C-H to C-F conversion | NFSI, Selectfluor™ | Direct introduction of fluorine. | Potential for over-fluorination or side reactions. |

| Cyanation of Difluorinated Substrates | C-X to C-CN conversion (X=leaving group) | NaCN, KCN, TMSCN | Utilizes readily available cyanide sources. | Requires pre-synthesis of the difluorinated substrate. |

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C2 position of this compound introduces the possibility of enantiomers. The development of stereoselective methods to control the configuration of this center is a key challenge in its synthesis. Asymmetric synthesis is a critical field in organic chemistry, aiming to produce enantiomerically pure compounds. sigmaaldrich.com

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comillinois.edu After the desired stereoselective transformation, the auxiliary can be removed to yield the enantiomerically enriched product. sigmaaldrich.com

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the phenylacetonitrile precursor. For example, Evans' oxazolidinones or Oppolzer's sultams are well-known chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions. acs.org The resulting diastereomeric products could then be separated, and the chiral auxiliary removed to afford the desired enantiomer of the fluorinated nitrile.

Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed and shown to be highly effective in controlling stereoselectivity in various reactions. cyu.fr

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes with chiral ligands, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. sigmaaldrich.comnih.gov These methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

Asymmetric Organocatalysis: Organocatalysis has become a major pillar of asymmetric synthesis. nih.govbeilstein-journals.org Chiral amines, phosphoric acids, and thioureas are examples of organocatalysts that can activate substrates and control the stereochemical outcome of reactions. For the synthesis of chiral this compound, an organocatalyst could be employed in a fluorination or cyanation step. For instance, a chiral phase-transfer catalyst could be used for the enantioselective fluorination of a phenylacetonitrile derivative. Recent advancements have demonstrated the power of organocatalysis in promoting challenging stereoselective transformations. nih.gov

Asymmetric Metal Catalysis: Transition metal catalysts, in combination with chiral ligands, are widely used for a variety of asymmetric transformations. sigmaaldrich.com In the synthesis of the target molecule, a metal catalyst could be used for an enantioselective cross-coupling reaction to form the C2-C3 bond. For example, a palladium or copper catalyst with a chiral phosphine (B1218219) ligand could potentially catalyze the reaction between a difluorinated electrophile and a phenylacetonitrile-derived nucleophile. Chiral Lewis acid catalysts are also highly effective in asymmetric synthesis. sigmaaldrich.com

Recent research has highlighted the potential of combining different catalytic modes, such as organocatalysis with photoredox or electrocatalysis, to achieve novel and challenging transformations. nih.gov These advanced strategies could also be applied to the stereoselective synthesis of this compound.

Table 2: Comparison of Stereoselective Synthetic Strategies

| Strategy | Key Principle | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Chiral Auxiliary | Covalent attachment of a chiral directing group | Evans' oxazolidinones, Oppolzer's sultams | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Organocatalysis | Use of a chiral organic molecule as a catalyst | Chiral amines, phosphoric acids, thioureas | Atom-economical, avoids toxic metals. | Catalyst loading can sometimes be high. |

| Asymmetric Metal Catalysis | Use of a metal complex with a chiral ligand | Pd, Cu, Rh catalysts with chiral phosphine ligands | High turnover numbers, broad substrate scope. | Potential for metal contamination in the final product. |

Diastereoselective Control in the Formation of the C2 Stereocenter

The synthesis of this compound presents a significant stereochemical challenge: the creation of the C2 stereocenter. The spatial arrangement of the phenyl and cyano groups around this chiral center can lead to different stereoisomers, which may exhibit distinct biological activities. Therefore, controlling the diastereoselectivity of the reaction is of paramount importance for accessing stereochemically pure forms of the compound.

Achieving high diastereoselectivity in the formation of the C2 stereocenter adjacent to a gem-difluoro group requires careful consideration of the synthetic strategy. The electronic and steric influence of the two fluorine atoms can impact the approach of reagents and the stability of transition states. nih.gov A plausible approach to address this challenge is through catalyst-controlled asymmetric synthesis, where a chiral catalyst directs the formation of one diastereomer over the other.

For instance, a hypothetical synthetic route could commence from a precursor such as 2-phenyl-3-oxobutanenitrile. The diastereoselective step could then be a reduction of the ketone to a hydroxyl group, followed by a deoxyfluorination, or a direct asymmetric fluorination of the enolate. The use of chiral catalysts, such as those derived from cinchona alkaloids or chiral transition metal complexes (e.g., with phosphinooxazoline ligands), has shown promise in the asymmetric synthesis of other fluorinated compounds and could be applicable here. acs.orgrsc.org

Hypothetical Diastereoselective Synthesis of (R)-3,3-Difluoro-2-phenylbutanenitrile

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Key Consideration |

| 1 | 2-Phenyl-3-oxobutanenitrile | Chiral reducing agent (e.g., (R)-CBS catalyst, BH3·SMe2) | (2R,3S)-3-Hydroxy-2-phenylbutanenitrile | Establishment of the first stereocenter with high diastereoselectivity. |

| 2 | (2R,3S)-3-Hydroxy-2-phenylbutanenitrile | Deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor) | (2R)-3,3-Difluoro-2-phenylbutanenitrile | Stereospecific replacement of the hydroxyl group with fluorine, potentially with some loss of stereointegrity depending on the mechanism. |

Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly central to the design of modern synthetic routes. rsc.org An atom-economical synthesis maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org For the synthesis of this compound, pursuing atom-economical pathways is crucial for developing environmentally benign and cost-effective manufacturing processes.

A traditional multi-step synthesis might involve the use of protecting groups and stoichiometric reagents, leading to a lower atom economy. In contrast, an ideal atom-economical route would involve catalytic addition or multicomponent reactions where most, if not all, atoms of the reactants are incorporated into the product. nih.gov For example, a tandem reaction that forms multiple bonds in a single operation would be highly desirable. acs.org The direct conversion of readily available starting materials, such as alcohols or aldehydes, to nitriles using catalytic systems also represents a more sustainable approach. organic-chemistry.org

Comparison of Hypothetical Synthetic Routes based on Atom Economy

| Route | Description | Atom Economy | Sustainability Considerations |

| Less Economical | A multi-step synthesis involving protection of a functional group, followed by fluorination and deprotection. | Low | Generates significant waste from protecting group manipulations and stoichiometric reagents. |

| More Economical | A one-pot catalytic reaction where a difluorinated C2 synthon is directly coupled with phenylacetonitrile. | High | Minimizes waste, reduces the number of synthetic steps, and potentially uses less hazardous reagents. |

Exploration of Novel Reagents and Catalysts for Difluorination

The introduction of the gem-difluoro unit is a critical step in the synthesis of this compound. The choice of the difluorinating agent is pivotal and can significantly influence the reaction's efficiency, safety, and substrate scope. The field of organofluorine chemistry has witnessed the development of a plethora of new reagents for difluorination. mdpi.com

These reagents can be broadly classified as nucleophilic or electrophilic. Nucleophilic deoxyfluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are commonly used to convert ketones to gem-difluorides. However, these reagents can be hazardous and require careful handling. More recent developments have led to safer, solid-state reagents like FLUOLEAD™.

Electrophilic fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are typically used for the fluorination of enolates or other nucleophilic carbon centers. mdpi.comcas.cn Catalytic methods for difluorination are also emerging as a more sustainable alternative, reducing the reliance on stoichiometric and often hazardous reagents. For instance, silver-catalyzed decarboxylative fluorination offers a pathway to gem-difluoroalkanes from malonic acid derivatives. mdpi.com

Overview of Modern Difluorination Reagents

| Reagent | Type | Key Features |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | Widely used but thermally unstable and can be hazardous. |

| Deoxo-Fluor® | Nucleophilic | More thermally stable than DAST, but still requires careful handling. |

| FLUOLEAD™ | Nucleophilic | Crystalline solid with high thermal stability and easier to handle. |

| Selectfluor® | Electrophilic | Bench-stable, crystalline reagent with broad applicability in selective fluorination. |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Another widely used electrophilic fluorine source. |

Reaction Chemistry and Transformations of 3,3 Difluoro 2 Phenylbutanenitrile

Reactivity of the Nitrile Functional Group in 3,3-Difluoro-2-phenylbutanenitrile

The cyano group (-C≡N) in this compound is a highly polar and reactive functional group. numberanalytics.com Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the triple bond can undergo various transformations. libretexts.org The reactivity of the nitrile group can be influenced by steric hindrance from adjacent bulky groups and the electronic effects of neighboring substituents. numberanalytics.com

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition reactions. numberanalytics.comlibretexts.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone. libretexts.org Nitrile-stabilized anions are potent nucleophiles and are frequently employed in organic synthesis. thieme-connect.de The reaction of α-cyano carbanions with electrophiles, such as alkyl halides, is a common strategy, though monoalkylation of primary nitriles can be complicated by the formation of dialkylated products. thieme-connect.de

| Reagent | Product Type | Reaction Conditions |

| Grignard Reagents (e.g., RMgX) | Ketone | Hydrolysis after addition libretexts.org |

| Alkyl Halides (R'-X) | Mono- or Dialkylated Nitrile | Strong base (e.g., NaNH2, LDA) thieme-connect.de |

This table summarizes common nucleophilic additions to nitriles.

The nitrile group can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This hydrolysis can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, to produce a carboxylic acid. libretexts.org The reaction proceeds through protonation of the nitrile, which increases its electrophilicity and facilitates attack by water. lumenlearning.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, like sodium hydroxide. This initially produces the salt of the carboxylic acid and ammonia. libretexts.orgdocbrown.info Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

Furthermore, nitriles can be reduced to primary amines (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the polar carbon-nitrogen triple bond. libretexts.org

| Transformation | Reagents | Product |

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |

| Alkaline Hydrolysis | Base (e.g., NaOH), Heat, then Acid | Carboxylic Acid |

| Reduction | LiAlH4 | Primary Amine |

This table outlines the transformation of the nitrile group into other functional groups.

Reactivity of the Phenyl Moiety

The phenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. total-synthesis.commasterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comuomustansiriyah.edu.iq The rate and regioselectivity of EAS are influenced by the substituents already present on the ring. total-synthesis.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acid. total-synthesis.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. total-synthesis.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. total-synthesis.com

The phenyl group can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions often involve the use of palladium, nickel, or copper catalysts. nih.govbeilstein-journals.org For these reactions to occur, the phenyl ring typically needs to be functionalized with a leaving group, such as a halide or a triflate. If this compound were to be, for example, brominated on the phenyl ring, the resulting aryl bromide could undergo reactions like:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

Recent advancements have also focused on the direct C-H activation of aromatic rings for cross-coupling reactions, which would avoid the need for pre-functionalization. beilstein-journals.org

Chemical Behavior of the Geminal Difluoromethylene Group (CF2) in the Molecular Context

The geminal difluoromethylene (CF2) group significantly influences the chemical properties of this compound. The high electronegativity of the fluorine atoms creates a strong dipole and strengthens the carbon-fluorine bonds. nih.gov

The CF2 group is generally considered a stable moiety. However, under specific conditions, the C-F bond can be activated. For example, desymmetrization of difluoromethylene groups at benzylic positions has been achieved using palladium(0) complexes in the presence of a Lewis acid activator. nih.gov This allows for the selective replacement of a single fluorine atom, leading to the formation of a monofluorinated stereogenic center. nih.gov

The presence of the CF2 group also impacts the acidity of the adjacent C-H bond at the α-position (the carbon bearing the phenyl and nitrile groups). The electron-withdrawing nature of the two fluorine atoms can increase the acidity of this proton, facilitating the formation of a carbanion under basic conditions, which can then participate in various nucleophilic reactions. thieme-connect.de

Influence of Fluorine on Adjacent Functional Groups

The two fluorine atoms on the C3 carbon exert a profound electronic influence on the rest of the molecule, primarily through a strong electron-withdrawing inductive effect (-I effect). This effect alters the reactivity of the adjacent nitrile and phenyl functional groups.

The electron-withdrawing nature of the CF2 group significantly increases the acidity of the alpha-proton at the C2 position. This enhanced acidity facilitates the formation of a carbanion at C2 under basic conditions, making this position a prime site for various nucleophilic and alkylation reactions.

Furthermore, the fluorine substituents impact the reactivity of the nitrile group. While nitriles can undergo acid- or base-catalyzed hydrolysis to form carboxylic acids or amides, the electronic environment created by the gem-difluoro group can modulate the rates and conditions of these transformations. Research on other fluoro-substituted aliphatic nitriles has shown that the fluorine atoms enhance the electrophilic character of the nitrilium ion intermediates formed under acidic conditions. nih.gov This suggests that this compound would be more reactive in acid-catalyzed reactions like the Houben-Hoesch reaction compared to its non-fluorinated counterparts. nih.gov

| Functional Group | Property Affected | Influence of gem-Difluoro Group | Anticipated Reaction |

|---|---|---|---|

| α-Proton (at C2) | Acidity | Increased due to strong inductive effect (-I) of CF2. nih.gov | Facilitated deprotonation to form a stabilized carbanion. |

| Nitrile (C≡N) | Electrophilicity | Enhanced electrophilicity of the carbon atom. nih.gov | Increased reactivity towards nucleophiles and in acid-catalyzed reactions. |

| Phenyl Group | Aromatic Reactivity | Deactivation towards electrophilic aromatic substitution. | Substitution reactions would require harsher conditions. |

Potential for C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and functionalization a significant chemical challenge. rsc.org In this compound, the C(sp³)–F bonds are particularly robust. However, the field of C-F bond activation has advanced, providing potential pathways for the transformation of such inert bonds. baranlab.org

Strategies for C-F bond activation often rely on transition-metal catalysis, strong Lewis acids, or the formation of radical intermediates. nih.govrsc.org For this compound, functionalization could potentially be achieved through:

Reductive Defluorination: Using potent reducing agents or transition-metal catalysts to cleave the C-F bonds and replace them with C-H bonds.

Elimination Reactions: Under strong basic conditions, elimination of hydrogen fluoride (B91410) (HF) could be possible, although this would compete with the more favorable deprotonation at the C2 position. Dehydrofluorination of related structures has been used to synthesize gem-difluoroalkenes. nih.gov

Nucleophilic Substitution: This is generally very difficult for C(sp³)–F bonds unless an adjacent group can stabilize a cationic intermediate, which could be promoted by a strong Lewis acid. rsc.orgrsc.org

While specific studies on C-F bond activation in this compound are not widely reported, the principles derived from similar gem-difluoro compounds suggest that such transformations are mechanistically plausible, albeit requiring forcing conditions. baranlab.org

| Activation Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Transition-Metal Catalysis | Oxidative addition of a C-F bond to a low-valent metal center. nih.gov | Catalytic hydrodefluorination or cross-coupling reactions. |

| Lewis Acid Promotion | Coordination of a Lewis acid to fluorine to facilitate C-F bond cleavage. rsc.org | Formation of a carbocation intermediate for subsequent reactions. |

| Photoredox Catalysis | Single-electron transfer to generate a radical anion, which fragments to release a fluoride ion. sioc-journal.cn | Selective mono-defluorination or other radical-mediated transformations. |

Rearrangement Reactions and Fragmentation Pathways

The structural features of this compound allow for the possibility of unique rearrangement and fragmentation behaviors under specific chemical or energetic conditions.

Rearrangement Reactions

Rearrangement reactions often proceed through cationic, anionic, or radical intermediates. wikipedia.org In the case of this compound, an interesting possibility arises from the stability of the carbanion at the C2 position. In analogous fluorinated systems, anion-driven rearrangements have been observed where a substituent migrates to an adjacent carbon. nih.gov For instance, if a suitable leaving group were present, a 1,2-phenyl shift could potentially occur.

Conversely, should a carbocation be generated at C2 (for example, through hydride abstraction), a Wagner-Meerwein type rearrangement could occur, involving the migration of the adjacent methyl group to form a more stable tertiary carbocation. However, the strong electron-withdrawing effect of the gem-difluoro group would destabilize any adjacent positive charge, making such a pathway less likely.

Fragmentation Pathways

In mass spectrometry, the fragmentation of this compound (Molecular Weight: 181.18 g/mol biosynth.com) would provide valuable structural information. The fragmentation is expected to follow pathways that generate stable ions and neutral molecules. Key predicted fragmentation pathways include alpha-cleavage, where the bond adjacent to the phenyl and nitrile groups breaks. libretexts.org

Alpha-Cleavage: Cleavage of the C2-C3 bond is a likely pathway. This could result in the formation of a stable benzylic cation containing the nitrile group, [C₆H₅CH(CN)]⁺ (m/z 116), and a neutral CH₃CF₂ radical, or the formation of a [CH₃CF₂]⁺ cation (m/z 65).

Loss of HF: The elimination of one or two molecules of hydrogen fluoride (HF, mass 20) is a common fragmentation pattern for fluorinated compounds, leading to ions at m/z 161 and 141.

Loss of a Methyl Radical: Cleavage of the C3-C4 bond could lead to the loss of a methyl radical (•CH₃, mass 15), resulting in an ion at m/z 166.

| Fragmentation Pathway | Lost Fragment | Predicted m/z of Resulting Ion | Plausibility |

|---|---|---|---|

| Alpha-Cleavage (C2-C3) | •CF₂CH₃ | 116 | High (forms stable benzylic cation) |

| Loss of Methyl Radical | •CH₃ | 166 | High |

| Loss of Hydrogen Fluoride | HF | 161 | High (common for fluoro-compounds) |

| Loss of two HF molecules | 2HF | 141 | Moderate |

| Alpha-Cleavage (C2-C3) | [C₆H₅CH(CN)]• | 65 | Moderate |

Spectroscopic and Structural Elucidation of 3,3 Difluoro 2 Phenylbutanenitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 3,3-Difluoro-2-phenylbutanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is employed for a complete structural assignment. While specific experimental data for this compound is not publicly available, the following sections detail the expected spectroscopic features based on the analysis of structurally similar compounds, such as 4,4,4-trifluoro-3-hydroxy-3-phenylbutanenitrile. nih.gov

Proton (¹H) NMR Characterization of Chemical Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.20-7.60 ppm). The methine proton (CH) adjacent to the phenyl and difluoromethyl groups would likely resonate as a multiplet, significantly influenced by coupling to the neighboring fluorine atoms. The methyl (CH₃) protons are expected to appear as a doublet or a more complex multiplet due to coupling with the methine proton.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (C₆H₅) | 7.20 - 7.60 | Multiplet (m) |

| Methine (CH) | 3.50 - 4.50 | Multiplet (m) |

| Methyl (CH₃) | 1.50 - 2.00 | Doublet of triplets (dt) or Multiplet (m) |

Note: The exact chemical shifts and coupling constants would require experimental determination.

Carbon (¹³C) NMR for Backbone Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show signals for the carbon atoms of the phenyl ring, the nitrile group, the quaternary carbon bearing the two fluorine atoms, the methine carbon, and the methyl carbon. The carbon attached to the fluorine atoms (C-F₂) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF).

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Phenyl (C₆H₅) | 125 - 135 | Singlets (s) or Doublets (d) |

| Nitrile (CN) | 115 - 125 | Singlet (s) |

| Difluoromethyl (CF₂) | 120 - 130 | Triplet (t) |

| Methine (CH) | 40 - 50 | Triplet (t) or Doublet of triplets (dt) |

| Methyl (CH₃) | 15 - 25 | Singlet (s) or Triplet (t) |

Note: The expected values are based on general ranges for similar functional groups and would need experimental verification.

Fluorine (¹⁹F) NMR for Difluoromethyl Group Analysis and Fluorine-Proton/Carbon Coupling

¹⁹F NMR is a powerful tool for directly observing the fluorine environments. For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal would be split into a complex multiplet due to coupling with the adjacent methine proton (³JHF) and potentially the methyl protons (⁴JHF). For a similar compound, 4,4,4-trifluoro-3-hydroxy-3-phenylbutanenitrile, the trifluoromethyl group appears as a singlet at approximately -79.5 ppm. nih.gov A similar chemical shift range would be expected for the difluoromethyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the methine (CH) proton and the methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the CH and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. google.com For this compound, with a molecular formula of C₁₀H₉F₂N, the expected monoisotopic mass would be calculated with high precision.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, offering valuable clues to its structure. chemguide.co.uksavemyexams.com For this compound (C₁₀H₉F₂N, molecular weight: 181.18 g/mol ), the fragmentation pathway can be predicted based on the stability of the resulting carbocations and neutral losses. wikipedia.orgaip.org

The molecular ion peak (M⁺) at m/z 181 would be expected, although in many nitriles, this peak can be weak or absent. libretexts.org A common feature in the mass spectra of nitriles is the presence of an [M-1]⁺ peak, resulting from the loss of a hydrogen atom.

Key fragmentation pathways for this compound are likely to involve the cleavage of bonds adjacent to the carbon bearing the phenyl and nitrile groups, as this position can stabilize a positive charge. The presence of fluorine atoms also significantly influences fragmentation.

Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Cleavage of the C2-C3 bond can lead to the formation of a fragment with m/z 166.

Loss of the nitrile group (•CN): This would result in a fragment at m/z 155.

Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) is a common fragmentation pathway for fluorinated compounds, which would lead to a fragment at m/z 161. Successive loss of a second HF molecule could result in a fragment at m/z 141.

Formation of the tropylium (B1234903) cation: Rearrangement of the phenyl-containing fragment can lead to the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Benzylic cleavage: Cleavage of the bond between C2 and the phenyl group could lead to a C₆H₅⁺ fragment at m/z 77.

A data table summarizing the predicted major fragments is provided below.

| Predicted Fragment Ion | m/z Value | Corresponding Neutral Loss |

| [C₁₀H₉F₂N]⁺ | 181 | - |

| [C₁₀H₈F₂N]⁺ | 180 | H |

| [C₉H₆F₂N]⁺ | 166 | CH₃ |

| [C₁₀H₉F]⁺ | 161 | HF |

| [C₉H₉F₂]⁺ | 155 | CN |

| [C₁₀H₈]⁺ | 141 | 2HF |

| [C₇H₇]⁺ | 91 | C₃H₂F₂N |

| [C₆H₅]⁺ | 77 | C₄H₄F₂N |

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.com The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the nitrile, phenyl, and gem-difluoro groups. spectroscopyonline.comlibretexts.org

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is anticipated in the region of 2260-2210 cm⁻¹. libretexts.org The conjugation with the adjacent phenyl group may slightly lower this frequency compared to a simple alkyl nitrile.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H stretching in the phenyl ring. libretexts.org

Aromatic C=C Stretch: One or more medium-intensity bands are predicted in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring. libretexts.org

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl and methine groups will appear in the 3000-2850 cm⁻¹ range. libretexts.org

C-F Stretch: The carbon-fluorine stretching vibrations are known to be strong and appear in the 1360-1000 cm⁻¹ region. wikipedia.org For a gem-difluoro compound, two distinct C-F stretching bands, corresponding to symmetric and asymmetric vibrations, are expected. wikipedia.orgnih.gov

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Nitrile | C≡N Stretch | 2260 - 2210 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=C Stretch | 1600 - 1450 | Medium | |

| Aliphatic Groups | C-H Stretch | 3000 - 2850 | Medium |

| Gem-difluoro Group | C-F Stretch (asymmetric) | ~1350 - 1250 | Strong |

| C-F Stretch (symmetric) | ~1150 - 1050 | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemical Assignment

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method could provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. unibo.it

If a suitable single crystal of the compound could be obtained, X-ray diffraction analysis would allow for:

Unambiguous Stereochemical Assignment: The absolute configuration of the chiral center at the second carbon (C2) could be determined.

Conformational Analysis: The preferred spatial arrangement of the phenyl group relative to the rest of the molecule could be established.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as dipole-dipole interactions involving the nitrile and C-F bonds, and van der Waals forces. nih.govnih.gov

The primary challenge for this technique is the growth of a single crystal of sufficient size and quality. As of now, no public X-ray crystallographic data for this compound is available.

Computational and Theoretical Investigations of 3,3 Difluoro 2 Phenylbutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, no peer-reviewed studies detailing such calculations for 3,3-Difluoro-2-phenylbutanenitrile have been found.

Electronic Structure and Bonding Characterization

There is no published research available on the electronic structure and bonding characterization of this compound. Such a study would typically involve calculations of molecular orbitals, electron density distribution, and natural bond orbital (NBO) analysis to understand the influence of the gem-difluoro group and the nitrile moiety on the phenyl ring and the chiral center.

Conformational Analysis and Energetics

A conformational analysis of this compound, which would involve mapping the potential energy surface as a function of dihedral angles to identify stable conformers and the energy barriers between them, has not been reported in the scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data such as NMR may be available from commercial suppliers, no computational studies have been published that predict these properties (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) and correlate them with experimental results. Such a correlation is vital for validating both the computational methods and the experimental assignments.

Mechanistic Studies of Key Synthetic Transformations

The synthesis of fluorinated organic molecules often involves complex reaction mechanisms where computational studies can provide invaluable insights.

Transition State Analysis and Reaction Pathway Elucidation

No theoretical studies on the transition states or reaction pathways involved in the synthesis of this compound have been published. These investigations would be critical for optimizing reaction conditions and understanding the fundamental steps of its formation.

Understanding Selectivity in Stereoselective Processes

The structure of this compound contains a stereocenter at the α-carbon. The synthesis of this compound would likely involve stereoselective methods. However, there are no computational studies in the literature that explore the origins of stereoselectivity in its synthesis, which would typically involve calculating the energies of diastereomeric transition states.

Elucidation of Fluorine's Electronic and Stereoelectronic Effects on Molecular Properties

The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) is expected to exert significant electronic and stereoelectronic effects on the molecular properties of this compound. These effects are a consequence of fluorine's high electronegativity and the unique properties of the carbon-fluorine bond.

Inductive and Resonance Effects

While fluorine possesses lone pairs and can theoretically participate in resonance (a +R effect), this is generally considered weak, especially when compared to its powerful inductive effect. In the context of this compound, any resonance donation from the fluorine atoms to the carbon backbone is likely to be minimal and overshadowed by the strong inductive withdrawal.

Impact on Acidity/Basicity of Adjacent Centers

The strong inductive effect of the gem-difluoro group is anticipated to have a pronounced impact on the acidity of the proton at the C2 position (the α-carbon to the nitrile group). The electron-withdrawing nature of the fluorine atoms stabilizes the conjugate base (carbanion) that would form upon deprotonation of C2. This stabilization occurs through the dispersal of the negative charge, thereby increasing the acidity of the C-H bond at this position compared to a non-fluorinated analogue. Generally, the acidity of hydrogens on a carbon alpha to a carbonyl or nitrile group is enhanced, and the presence of strongly electron-withdrawing groups like fluorine further amplifies this effect. msu.edupressbooks.pub

The basicity of the nitrile nitrogen is also influenced by the electronic effects of the fluorine atoms. The inductive withdrawal of electron density from the nitrile group would decrease the electron density on the nitrogen atom's lone pair, making it less available for protonation. Consequently, this compound is expected to be a weaker base than its non-fluorinated counterpart.

Molecular Dynamics Simulations and Intermolecular Interactions

Currently, there are no published molecular dynamics (MD) simulation studies specifically for this compound. However, based on studies of similar fluorinated molecules, some predictions about its intermolecular interactions can be made.

MD simulations could provide valuable insights into the conformational preferences and intermolecular interactions of this compound. Such simulations would likely reveal the nature of interactions between molecules, which are expected to be a complex interplay of dipole-dipole interactions, arising from the polarized C-F and C-N bonds, and van der Waals forces. Computational studies on alkanes and perfluoroalkanes have shown that while perfluoroalkanes have weak intermolecular forces, this is often due to their rigid structures and less favorable interaction geometries rather than an inherent lack of dispersive interactions. acs.orgethz.chnih.gov In fact, dispersion forces in perfluoroalkanes primarily stem from fluorine-fluorine interactions. acs.orgethz.chnih.gov

A molecular dynamics study of this compound would likely explore the following:

Hydrogen Bonding: The potential for weak C-H···F and C-H···N hydrogen bonds.

Dipole-Dipole Interactions: The alignment of molecular dipoles to maximize electrostatic attraction.

π-π Stacking: Interactions between the phenyl rings of adjacent molecules.

A hypothetical data table summarizing potential intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Expected Strength |

| Hydrogen Bonding | C-H (Phenyl, Ethyl) | F, N (Nitrile) | Weak |

| Dipole-Dipole | C-F, C≡N | C-F, C≡N | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| Van der Waals | Entire Molecule | Entire Molecule | Significant |

In Silico Screening and Molecular Docking (if applicable as a precursor in SAR studies)

There is no direct evidence in the reviewed literature of this compound being used as a precursor in Structure-Activity Relationship (SAR) studies that involve in silico screening or molecular docking.

However, fluorinated organic molecules are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on properties like metabolic stability, lipophilicity, and binding affinity. nih.govtandfonline.com The introduction of a gem-difluoro group can block metabolic oxidation at that position and alter the pKa of nearby functional groups, which can be advantageous for drug design. nih.gov

Should this compound be considered as a precursor for a library of compounds in an SAR study, in silico methods would be highly valuable. Molecular docking simulations could predict the binding modes and affinities of its derivatives to a biological target. The nitrile group can be a key interaction point or a scaffold for further chemical modification.

A hypothetical workflow for an in silico screening study involving derivatives of this compound might include:

Library Generation: Virtual synthesis of a library of derivatives by modifying the phenyl ring or transforming the nitrile group.

Target Selection: Identification of a relevant biological target (e.g., an enzyme or receptor).

Molecular Docking: Docking of the virtual library into the active site of the target to predict binding poses and scores.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates.

While no specific studies exist for this compound, the general applicability of these computational methods to fluorinated nitriles is well-established in drug discovery. nih.govtandfonline.comnih.gov

Role As a Versatile Synthetic Intermediate and Building Block

Precursor for the Synthesis of Novel Fluorine-Containing Compounds

The presence of the gem-difluoro group makes 3,3-Difluoro-2-phenylbutanenitrile an important starting material for the synthesis of novel organofluorine compounds. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. solvay.com For instance, fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. louisville.edu Consequently, there is a significant demand for fluorinated building blocks like this compound in the development of new pharmaceuticals and agrochemicals. solvay.com

Research has demonstrated the utility of related difluorinated structures in various synthetic applications. For example, gem-difluoro groups have been successfully incorporated into different molecular frameworks, leading to the development of compounds with potential biological activity. nih.gov The reactivity of the nitrile group in this compound can be harnessed to introduce further chemical diversity, allowing for the construction of a wide range of fluorine-containing molecules with tailored properties.

Key Intermediate in the Development of Chiral Fluoro-Organic Molecules

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. This compound serves as a crucial intermediate in the development of chiral fluoro-organic molecules. nih.gov While the parent molecule itself is not chiral, its strategic modification allows for the introduction of stereocenters.

The development of catalytic methods for the asymmetric synthesis of fluorinated compounds is an active area of research. nih.gov These methods can be applied to intermediates derived from this compound to produce enantiomerically enriched products. The ability to generate chiral, fluorinated building blocks is essential for exploring new areas of chemical space and for the design of novel therapeutic agents. nih.gov For instance, the synthesis of chiral β,β-difluoro-α-amino acid derivatives has been achieved through biomimetic enantioselective proton shifts, highlighting the potential for creating stereochemically complex fluorinated molecules. nih.gov

Building Block for Complex Nitrile-Containing Architectures

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides. This chemical reactivity makes this compound a valuable building block for the construction of complex nitrile-containing architectures. The presence of the phenyl and difluoro groups adds further complexity and potential for unique molecular designs.

The strategic use of nitrile-containing compounds allows for the assembly of intricate molecular frameworks. For example, nitrile anions can participate in cyclization reactions to form strained ring systems. thieme-connect.de Furthermore, the nitrile group can direct the formation of specific isomers in certain reactions. The combination of the nitrile's reactivity with the unique properties imparted by the fluorine atoms allows for the creation of novel and complex molecular structures.

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring these structural motifs. openmedicinalchemistryjournal.comnih.gov this compound can be utilized as a starting material for the synthesis of various nitrogen-containing heterocyclic systems. The nitrile group can undergo cyclization reactions with suitable reagents to form rings such as pyridines, pyrimidines, and imidazoles. nih.gov

The incorporation of the difluorophenylmethyl moiety into these heterocyclic rings can lead to novel compounds with potentially enhanced biological activities. The synthesis of such compounds is often achieved through multi-component reactions, which allow for the efficient construction of complex molecules in a single step. researchgate.net The versatility of this compound as a precursor for these important molecular scaffolds underscores its significance in synthetic organic chemistry.

Strategic Integration into Diverse Organic Frameworks for Advanced Applications

The unique combination of functional groups in this compound allows for its strategic integration into a wide variety of organic frameworks, leading to materials with advanced applications. For example, the incorporation of fluorinated groups can enhance the thermal and chemical stability of polymers and other materials. mdpi.com

The development of metal-organic frameworks (MOFs) is an area where tailored organic building blocks are crucial. mdpi.com While direct application of this compound in MOFs is not explicitly detailed, its derivatives could serve as ligands for the construction of novel MOFs with specific properties, such as enhanced gas sorption or catalytic activity. The ability to tune the properties of organic frameworks by incorporating specific building blocks like this compound is a key driver of innovation in materials science.

Conclusion and Future Research Directions

Summary of Advancements in the Chemistry of 3,3-Difluoro-2-phenylbutanenitrile

Although specific studies on this compound are limited, advancements in the synthesis of analogous gem-difluorinated and α-aryl nitrile compounds provide a strong foundation for its potential preparation and derivatization. The synthesis of α,α-difluoronitriles has been approached through methods such as the fluorination of α-oxonitriles. grafiati.comgrafiati.com Furthermore, electrophilic fluorination of benzylic nitriles using reagents like Selectfluor has been demonstrated for the preparation of α,α-difluoronitriles. acs.orgresearchgate.net The development of transition metal-catalyzed cross-coupling reactions has also revolutionized the synthesis of α-aryl nitriles, offering pathways that could be adapted for the construction of the this compound scaffold. scholaris.cachu-lab.org These methods, while not directly applied to the target compound, represent significant progress in accessing the key structural motifs it contains.

Current Challenges and Emerging Opportunities in Synthesis and Derivatization

The synthesis of this compound presents notable challenges, primarily centered around the controlled introduction of the gem-difluoro unit and the stereoselective formation of the chiral center at the C2 position. Traditional fluorination methods can be harsh and lack selectivity, while the construction of fluorinated quaternary carbon centers remains a significant hurdle in organic synthesis. rsc.org The inherent reactivity of the nitrile group can also complicate synthetic routes, potentially requiring protective group strategies. manchester.ac.uk

However, these challenges are paralleled by emerging opportunities. The development of novel fluorinating reagents and catalytic systems offers milder and more selective pathways. researchgate.net Asymmetric catalysis, in particular, presents a promising avenue for controlling the stereochemistry of the C-F bond formation and the α-arylation of the nitrile. rsc.orgnih.gov The unique electronic properties of the gem-difluoro group can also be harnessed to influence the reactivity of the adjacent nitrile and phenyl groups, opening up new avenues for derivatization and the synthesis of novel fluorinated compounds. The configurational stability of related α-aryl-α-fluoroacetonitriles has been studied, providing insights into their potential for racemization and the development of dynamic kinetic resolution protocols. nih.gov

Exploration of Green Chemistry Approaches in its Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organofluorine compounds. tandfonline.com Traditional fluorination methods often rely on hazardous reagents and produce significant waste. cas.cn Consequently, there is a strong drive towards developing more environmentally benign approaches.

For the synthesis of this compound, several green chemistry strategies could be explored. The use of less hazardous fluorinating agents, such as those that are solid and easier to handle, is a key consideration. cas.cn Catalytic methods, particularly those employing earth-abundant metals, can reduce waste and improve atom economy compared to stoichiometric reactions. rsc.org The development of one-pot reaction sequences, where multiple synthetic steps are carried out in a single vessel, can also minimize solvent use and purification steps. jmu.edu Furthermore, exploring biocatalytic approaches, such as the use of enzymes for nitrile hydrolysis or other transformations, could offer highly selective and environmentally friendly routes to derivatives of this compound. manchester.ac.uk

Potential for its Application in Materials Science and Industrial Processes

The unique combination of a gem-difluoro group, a phenyl ring, and a nitrile functionality in this compound suggests a range of potential applications in materials science and industrial processes. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.net The incorporation of the this compound unit into polymer backbones could lead to materials with tailored dielectric properties, hydrophobicity, and low surface energy. For instance, porous fluorinated polyarylene ether nitriles have demonstrated ultralow permittivity, making them suitable for applications in 5G communication systems. rsc.org

The nitrile group itself is a versatile functional handle that can participate in a variety of polymerization reactions and cross-linking processes. The presence of the gem-difluoro group can modulate the electronic properties and reactivity of the nitrile, potentially leading to novel polymers with enhanced performance characteristics. In industrial processes, fluorinated nitriles can serve as specialized solvents or electrolyte components in batteries due to their high polarity and electrochemical stability. acs.org The fluorination of nitrile-butadiene rubber has also been shown to improve its performance. bohrium.com

Future Perspectives for the Development of Fluorine-Rich Chemical Entities from this Scaffold

The this compound scaffold holds considerable promise for the development of novel fluorine-rich chemical entities with diverse applications. lew.ro The strategic placement of the gem-difluoro group can significantly impact the biological activity of molecules, making this scaffold an attractive starting point for the design of new pharmaceuticals and agrochemicals. nih.gov Fluorine's ability to modulate properties like lipophilicity, metabolic stability, and binding affinity is a key driver in medicinal chemistry. st-andrews.ac.uk

Future research will likely focus on several key areas:

Elaboration of the Nitrile Group: The nitrile functionality can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for biological screening and materials development. acs.orgchu-lab.org

Exploration of Asymmetric Synthesis: The development of robust and scalable methods for the enantioselective synthesis of this compound will be crucial for its application in life sciences, where chirality plays a critical role. acs.org

Investigation of Biological Activity: Systematic screening of derivatives of this compound for various biological activities could lead to the discovery of new therapeutic agents or crop protection chemicals.

The continued exploration of the chemistry of this compound and its derivatives is expected to contribute significantly to the expanding field of organofluorine chemistry and unlock new opportunities in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3-Difluoro-2-phenylbutanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves nucleophilic fluorination using fluorinating agents like LiH in anhydrous tetrahydrofuran (THF) under reflux conditions. For example, analogous syntheses of fluorinated nitriles achieved 83% yield by reacting epoxide intermediates with LiH at elevated temperatures . Key factors include solvent purity, temperature control, and stoichiometric ratios of reagents. Lower yields may arise from incomplete epoxide ring opening or side reactions, necessitating careful monitoring via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

- Methodological Answer :

- 1H-NMR : The difluoro group induces splitting patterns in adjacent protons. For example, in a structurally similar compound, methyl groups adjacent to fluorinated carbons showed doublets (e.g., δ 1.19 ppm, J = 7.3 Hz) .

- 19F-NMR : Fluorine atoms in different environments produce distinct signals; coupling constants help confirm stereochemistry.

- Mass Spectrometry : FAB-MS can detect molecular ion peaks (e.g., m/z 279 [M+H]+), with fragmentation patterns aiding structural validation .

Q. What role does the nitrile group play in the reactivity of this compound?

- Methodological Answer : The nitrile group serves as an electron-withdrawing moiety, activating adjacent carbons for nucleophilic substitution or cycloaddition reactions. Its stability under basic conditions (e.g., in THF with LiH) allows selective functionalization of the fluorinated phenyl ring . Hydrolysis to carboxylic acids or reduction to amines can diversify applications in medicinal chemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

- Methodological Answer : Computational tools (DFT calculations) predict favorable fluorination sites by analyzing electron density and steric hindrance. For example, fluorination at the 3,3-positions in butanenitrile derivatives is favored due to reduced steric clash compared to ortho-substituted analogs . Experimental validation via X-ray crystallography or NOE NMR can resolve ambiguities in regiochemical outcomes .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound in drug-target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess how fluorination affects binding affinity. Fluorine’s electronegativity enhances hydrophobic interactions, while the nitrile group may form hydrogen bonds with catalytic residues. Studies on analogous fluorinated pharmaceuticals highlight the importance of fluorine’s stereoelectronic effects in optimizing binding kinetics .

Q. How do contradictory data on fluorinated nitriles’ stability in aqueous media inform experimental design?

- Methodological Answer : Discrepancies in stability studies often arise from pH variations or trace impurities. For instance, nitriles hydrolyze faster under acidic or alkaline conditions, but fluorination at the β-position (as in 3,3-difluoro derivatives) can retard hydrolysis due to electronic effects. Accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring is recommended to validate shelf-life predictions .

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by fluorine’s bioavailability-enhancing properties are critical. For example:

- Fluorine substitution : 3,3-Difluoro groups improve metabolic stability by blocking cytochrome P450 oxidation .

- Nitrile modification : Replacing nitriles with bioisosteres (e.g., tetrazoles) retains activity while reducing toxicity .

- Hybrid analogs : Incorporating fragments from known kinase inhibitors (e.g., triazoles) can enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.